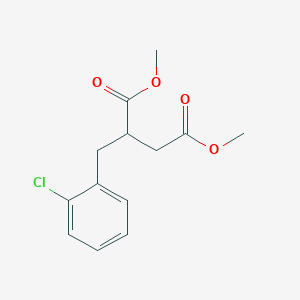
Dimethyl2-(2-chlorobenzyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl2-(2-chlorobenzyl)succinate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethyl succinate backbone with a 2-chlorobenzyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl2-(2-chlorobenzyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2-chlorobenzyl group. One common method involves the reaction of dimethyl succinate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl2-(2-chlorobenzyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzylsuccinic acid or 2-chlorobenzylketone.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl succinates.
Scientific Research Applications
Dimethyl2-(2-chlorobenzyl)succinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl2-(2-chlorobenzyl)succinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A simpler ester without the 2-chlorobenzyl group.
2-Chlorobenzyl alcohol: Lacks the succinate ester functionality.
Dimethyl 2,2-dimethylsuccinate: Contains a different substitution pattern on the succinate backbone.
Uniqueness
Dimethyl2-(2-chlorobenzyl)succinate is unique due to the presence of both the dimethyl succinate and 2-chlorobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15ClO4 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
dimethyl 2-[(2-chlorophenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
JWXFGNAAAJSJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















